molecular formula C10H9N5 B2860412 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 87138-51-0

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2860412
CAS RN: 87138-51-0
M. Wt: 199.217
InChI Key: MEIWOGPEWDAUKA-UHFFFAOYSA-N
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Description

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APPC, is a compound that has been studied for its potential applications in several scientific fields. 5-APPC is a nitrogen-containing heterocyclic compound that can exist in both the crystalline and amorphous forms. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the utility of compounds derived from 5-amino-1H-pyrazole-4-carbonitrile in antimicrobial applications. A study by Puthran et al. (2019) showed that novel Schiff bases synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, related to 5-amino-1H-pyrazole-4-carbonitrile, exhibited excellent in vitro antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents.

Synthesis Methods

Significant research has focused on developing efficient synthesis methods for 5-amino-1H-pyrazole-4-carbonitrile derivatives. Poonam and Singh (2019) developed a novel, facile, one-pot multicomponent protocol for synthesizing these derivatives using alumina–silica-supported MnO2 as a recyclable catalyst. This method emphasizes environmental sustainability and practicality in chemical synthesis.

Microwave Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to create novel Schiff base compounds of pyrazole nuclei, including derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. A study by Karati et al. (2022) highlighted the efficiency of microwave-assisted methods, which are more environmentally friendly due to the reduction in organic solvents and hazardous residues.

Electronic and Spectral Properties

In the realm of electronics and material sciences, the derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been studied for their interaction with fullerene molecules and enhancement of spectral properties. Research conducted without author attribution in 2022 (Research on Chemical Intermediates) explored the electronic and spectral properties of a fluoropyrazolecarbonitrile derivative, indicating its potential in material sciences, particularly in enhancing Raman activity when adsorbed with fullerene.

Applications in Corrosion Inhibition

Compounds derived from 5-amino-1H-pyrazole-4-carbonitrile have been utilized in corrosion inhibition, particularly for mild steel in acidic environments. A study by Yadav et al. (2016) revealed that pyranopyrazole derivatives, related to 5-amino-1H-pyrazole-4-carbonitrile, significantly inhibited mild steel corrosion, highlighting their potential as effective corrosion inhibitors.

Antiviral Activity

The antiviral potential of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives has also been investigated. Rashad et al. (2009) conducted a study where some of these derivatives exhibited promising activity against herpes simplex virus type-1 (HSV-1), suggesting their use in antiviral therapies.

properties

IUPAC Name

5-amino-1-(2-aminophenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-4-2-1-3-8(9)12/h1-4,6H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWOGPEWDAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87138-51-0
Record name 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile
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